molecular formula C17H18N2O2 B5055838 N-benzyl-N'-(4-methylbenzyl)ethanediamide

N-benzyl-N'-(4-methylbenzyl)ethanediamide

Cat. No.: B5055838
M. Wt: 282.34 g/mol
InChI Key: OVQQAZQDCUBNTR-UHFFFAOYSA-N
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Description

N-benzyl-N'-(4-methylbenzyl)ethanediamide, commonly known as BME, is a synthetic compound that belongs to the class of amides. It has been used in various scientific research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of BME is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has been shown to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory neurotransmitter activity. This, in turn, can lead to a reduction in anxiety and other related conditions.
Biochemical and Physiological Effects:
BME has been found to have several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been shown to have anticonvulsant, analgesic, and sedative properties. BME has been found to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

BME has several advantages for lab experiments. It is easy to synthesize and purify, has good solubility in organic solvents, and has a low toxicity profile. However, BME has some limitations as well. It has poor water solubility, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on BME. One potential area of research is the development of BME-based drugs for the treatment of anxiety and other related conditions. Another area of research is the study of the mechanism of action of BME and its effects on the GABA-A receptor. Additionally, further studies could be conducted to investigate the potential of BME for use in other applications, such as bioorganic chemistry and drug discovery.
Conclusion:
In conclusion, BME is a synthetic compound that has been used in various scientific research studies due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. BME has been found to have several biochemical and physiological effects, making it a potential candidate for drug development. There are several future directions for research on BME, including the development of BME-based drugs and the study of its mechanism of action.

Synthesis Methods

BME is synthesized by the reaction of N-benzyl ethylenediamine and p-tolualdehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of BME is typically around 70-80%.

Scientific Research Applications

BME has been used in various scientific research studies, including medicinal chemistry, drug discovery, and bioorganic chemistry. It has been found to possess several unique properties, such as high lipophilicity, low toxicity, and good pharmacokinetic properties. These properties make it a potential candidate for drug development and other applications.

Properties

IUPAC Name

N-benzyl-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)12-19-17(21)16(20)18-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQQAZQDCUBNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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